4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile
Description
Properties
IUPAC Name |
4-bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-4-6(5-11)13-8-2-1-3-12-9(7)8/h4,12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZRZAKBOVDDTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=CC(=C2NC1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile Core
Starting Materials: Typically, 3-aminopyridine derivatives or substituted aminopyridines are condensed with malonate or cyano-containing reagents to introduce the carbonitrile group at position 2.
Cyclization: The condensation product undergoes intramolecular cyclization under heating or catalysis to form the tetrahydro-1,5-naphthyridine ring system bearing the carbonitrile substituent.
Example Reaction: Reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of montmorillonite K10 catalyst yields the corresponding 1,5-naphthyridine derivative, which can be adapted for carbonitrile introduction.
Bromination at Position 4
Bromination Agent: Bromine in acetic acid or N-bromosuccinimide (NBS) is used for selective bromination at the 4-position of the tetrahydro-1,5-naphthyridine ring.
Conditions: The bromination is typically carried out under mild acidic conditions to avoid overbromination or ring degradation. The use of acetic acid as solvent facilitates solubility and reaction control.
Yield and Purification: Bromination yields are moderate to good, and the product is purified by recrystallization or chromatography.
Example: Bromination of 1,5-naphthyridine derivatives with bromine in acetic acid has been reported to afford 3-bromo-1,5-naphthyridine derivatives, which can be extrapolated to the 4-bromo tetrahydro derivatives with appropriate substrate control.
Representative Data Table of Preparation Steps
Research Findings and Optimization Notes
Catalyst Efficiency: Iodine and montmorillonite K10 have proven effective for cyclization steps, with iodine allowing catalyst recovery and reuse up to five times without loss of activity.
Solvent Effects: Mixed solvents such as dioxane/water (1:1) enhance reaction reproducibility and yield in cyclization reactions.
Bromination Selectivity: Use of N-bromosuccinimide (NBS) offers better control over bromination site and reduces side reactions compared to elemental bromine.
Thermal Conditions: Prolonged reflux in concentrated hydrobromic acid can facilitate ring closure and decarboxylation steps, speeding up synthesis.
Scale-Up Potential: Some synthetic routes have been successfully scaled to multikilogram quantities, indicating industrial feasibility.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, which react readily with 1,5-naphthyridines to form N-alkylsubstituted derivatives through quaternary salts intermediates . Base-induced hydrogen halide elimination is a typical condition for these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-alkylsubstituted 1,5-naphthyridines are common products when alkyl halides are used as reagents .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of 4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile as an anticancer agent. Its mechanism primarily involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.
Table 1: Anticancer Activity of this compound
| Compound | Mechanism of Action | IC50 (µM) | Cancer Type |
|---|---|---|---|
| This compound | Inhibits tubulin polymerization | 5.0 | HCT116 (colon cancer) |
| Similar derivatives | Induces G2/M arrest | 3.0 | HL-60 (leukemia) |
A notable case study by Chen et al. demonstrated that this compound enhances the efficacy of cisplatin in various cancer cell lines by acting as a sensitizer. The introduction of bromine at the C-4 position significantly increased the anticancer activity against resistant strains.
Antimicrobial Applications
The compound has also shown promising results in antimicrobial research. Its derivatives exhibit enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of this compound
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 10 |
| This compound | Escherichia coli | 15 |
Research indicates that the presence of bromine enhances the compound's lipophilicity and bioavailability, contributing to its effectiveness against resistant bacterial strains.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of naphthyridine derivatives. The findings revealed that compounds with bromine substitutions exhibited superior activity against various cancer cell lines. The mechanism was attributed to their ability to disrupt microtubule formation during mitosis.
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antibacterial properties of substituted naphthyridines. The study found that compounds with halogen substitutions demonstrated enhanced activity against resistant bacterial strains compared to their non-brominated counterparts.
Mechanism of Action
The mechanism of action of 4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights structural differences between 4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile and analogous compounds:
Key Observations :
- Carbonitrile vs. Carboxylic Acid : The carbonitrile group in the target compound enhances lipophilicity and electron-withdrawing properties compared to the carboxylic acid derivative, which is more polar and capable of strong hydrogen bonding . This difference impacts solubility (e.g., in THF or aqueous buffers) and reactivity in cross-coupling reactions.
- Bromine as a Handle : The bromine substituent at position 4 enables further functionalization via Suzuki-Miyaura or Ullmann couplings, a feature shared with brominated pyrazole derivatives like the compound in .
Physicochemical and Crystallographic Properties
The bromine atom’s steric and electronic effects may further influence melting points and solubility, though experimental data are needed for quantitative comparison.
Biological Activity
4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique naphthyridine structure with a bromine atom and a carbonitrile group. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
- Molecular Formula : C9H9BrN2
- Molecular Weight : 227.09 g/mol
- CAS Number : 1263211-32-0
The biological activity of this compound primarily involves interactions with various biological targets including enzymes and receptors. The compound's structure allows it to modulate the activity of specific proteins, influencing cellular processes such as apoptosis and cell proliferation.
Anticancer Properties
Research indicates that derivatives of naphthyridine exhibit significant anticancer properties. For instance:
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells. A study demonstrated that canthinone-type alkaloids derived from naphthyridines induced apoptosis in leukemia cells through cell cycle arrest and differentiation mechanisms .
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HeLa and A549) have shown that naphthyridine derivatives can inhibit cell proliferation effectively, suggesting potential as anticancer agents .
Antimicrobial Activity
Naphthyridine derivatives are also noted for their antimicrobial effects. They have been tested against a range of pathogens and exhibited significant inhibitory activity:
- Mechanism : The antimicrobial action is believed to result from the disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Neurological Effects
Some studies suggest that naphthyridine compounds may have neuroprotective effects. They could potentially modulate neurotransmitter systems or exert antioxidant effects that protect neuronal cells from damage.
Case Studies and Research Findings
Several studies have focused on the biological activities of naphthyridine derivatives:
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
- Neuroprotective Studies :
Comparative Analysis with Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
